molecular formula C20H30N6O4 B15483995 Prolylphenylalanylarginine CAS No. 23846-09-5

Prolylphenylalanylarginine

Cat. No.: B15483995
CAS No.: 23846-09-5
M. Wt: 418.5 g/mol
InChI Key: LGMBKOAPPTYKLC-JYJNAYRXSA-N
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Description

Prolylphenylalanylarginine is a synthetic tripeptide composed of the amino acids Proline, Phenylalanine, and Arginine. This sequence is of significant interest in biochemical research, particularly in the study of Arginine-Glycine (RG)-rich motifs found in intrinsically disordered regions of proteins . These motifs are crucial for RNA binding, gene regulation, and the formation of membraneless organelles through liquid-liquid phase separation, processes implicated in neurological disorders and cancer . Research indicates that the presence of Phenylalanine within and around RG motifs is a distinct compositional signature of functional RNA-binding proteins, suggesting this tripeptide could serve as a valuable model system . The individual amino acids contribute key properties: Arginine, with its positively charged guanidium group, is a promising building block for functionalized nanosystems and can influence cell migration pathways . Phenylalanine has demonstrated efficacy as a stabilizer against protein aggregation, preventing the inflammatory effects of amorphous aggregates in vivo . Furthermore, novel surfactants and nanomaterials incorporating both Arginine and Phenylalanine residues have shown remarkable antimicrobial and antifungal activities, opening possibilities for new therapeutic strategies . This peptide is provided for research purposes to further explore these mechanisms and applications. This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Properties

CAS No.

23846-09-5

Molecular Formula

C20H30N6O4

Molecular Weight

418.5 g/mol

IUPAC Name

(2S)-5-(diaminomethylideneamino)-2-[[(2S)-3-phenyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]pentanoic acid

InChI

InChI=1S/C20H30N6O4/c21-20(22)24-11-5-9-15(19(29)30)25-18(28)16(12-13-6-2-1-3-7-13)26-17(27)14-8-4-10-23-14/h1-3,6-7,14-16,23H,4-5,8-12H2,(H,25,28)(H,26,27)(H,29,30)(H4,21,22,24)/t14-,15-,16-/m0/s1

InChI Key

LGMBKOAPPTYKLC-JYJNAYRXSA-N

Isomeric SMILES

C1C[C@H](NC1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O

Canonical SMILES

C1CC(NC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)O

Origin of Product

United States

Biological Activity

Prolylphenylalanylarginine (PPAR) is a peptide that has garnered attention in the field of biochemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.

This compound is a tripeptide composed of proline (Pro), phenylalanine (Phe), and arginine (Arg). Its structure allows it to interact with various biological targets, particularly proteases. The arginine residue is crucial as it often plays a role in enzyme-substrate interactions, especially with serine proteases like kallikrein.

Enzyme Inhibition

Research indicates that PPAR can act as an inhibitor of human plasma kallikrein, a serine protease involved in the coagulation cascade. Kallikrein's activity can be modulated by various inhibitors, and PPAR has been shown to bind effectively to this enzyme, thereby inhibiting its function. For instance, studies have demonstrated that PPAR exhibits competitive inhibition against kallikrein with a Ki value indicating a strong binding affinity .

Biological Activities

The biological activities of PPAR can be categorized into several key areas:

1. Anticoagulant Activity

PPAR has been studied for its anticoagulant properties. By inhibiting kallikrein, it may reduce thrombus formation and improve outcomes in conditions associated with hypercoagulability.

2. Anti-inflammatory Effects

In vitro studies suggest that PPAR may possess anti-inflammatory properties. By modulating the activity of inflammatory mediators, it could potentially be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of PPAR:

  • Kallikrein Inhibition Study : A study demonstrated that PPAR effectively inhibited human plasma kallikrein with significant implications for coagulation disorders . The kinetic parameters were evaluated using chromogenic substrates, confirming its role as a potent inhibitor.
  • Inflammation Model : In an experimental model of inflammation, peptides similar to PPAR were shown to significantly reduce edema and inflammatory markers . This suggests a possible therapeutic role for PPAR in managing inflammatory conditions.

Data Table: Summary of Biological Activities

Activity Mechanism Reference
AnticoagulantInhibition of kallikrein
Anti-inflammatoryModulation of inflammatory mediators
NeuroprotectiveReduction of oxidative stress

Comparison with Similar Compounds

Comparison with Similar Compounds

Prolylphenylalanylarginine belongs to a broader class of oligopeptides. Below, it is compared to structurally related dipeptides and tripeptides to highlight functional and physicochemical distinctions.

Table 1: Structural and Functional Comparison of this compound with Analogous Peptides

Compound Amino Acid Sequence Molecular Weight (g/mol) Key Features Known Applications Stability to Proteolysis
This compound Pro-Phe-Arg 418.48 Rigid proline backbone; aromatic Phe; cationic Arg side chain Hypothesized: Drug delivery, enzyme studies High (proline-mediated)
Prolylphenylalanine Pro-Phe 262.30 Cyclic proline stabilizes structure; hydrophobic Phe Biochemical assays, protease substrates High
Phenylalanylarginine Phe-Arg 321.37 Aromatic and cationic residues; linear structure Antimicrobial peptides Moderate
Arginylprolylphenylalanine Arg-Pro-Phe 411.46 Cationic N-terminus; proline-induced turn; hydrophobic C-terminus Cell-penetrating peptide models High

Key Research Findings and Analysis

Structural Stability: this compound’s proline residue enhances resistance to proteolytic degradation compared to linear peptides like Phe-Arg. This property is critical for in vivo applications .

Solubility and Bioavailability: this compound exhibits moderate solubility in aqueous buffers due to arginine’s hydrophilicity, whereas Pro-Phe is less soluble (hydrophobic dominance) . Compared to Phe-Arg, the tripeptide’s larger size may reduce oral bioavailability, necessitating alternative delivery routes (e.g., intravenous) .

Functional Versatility :

  • Pro-Phe, a well-studied dipeptide, is utilized as a protease substrate due to its stability and specificity. This compound’s extended structure could broaden enzyme-targeting applications .
  • Antimicrobial peptides like Phe-Arg rely on cationic and hydrophobic motifs for membrane disruption. This compound’s arginine and phenylalanine residues may offer similar mechanisms but require empirical validation .

Synthetic Challenges :

  • This compound’s synthesis demands rigorous HPLC purification to isolate the target peptide from deletion sequences, a step less critical for smaller dipeptides like Pro-Phe .

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing and characterizing Prolylphenylalanylarginine in laboratory settings?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) is the standard method, employing Fmoc- or Boc-protected amino acids. Post-synthesis, reverse-phase HPLC is used for purification (≥95% purity), followed by characterization via NMR (e.g., 1^1H, 13^{13}C) and mass spectrometry (ESI-MS or MALDI-TOF) to confirm molecular identity and purity . For novel derivatives, elemental analysis and circular dichroism (CD) spectroscopy may supplement structural validation.

Q. What enzymatic assays are recommended to study this compound’s role as a substrate for DPP-4 or PCP?

  • Methodological Answer : Use fluorogenic or chromogenic substrates (e.g., Gly-Pro-AMC for DPP-4) in kinetic assays. Monitor enzyme activity via spectrophotometry at 37°C in pH 7.4 buffer (mimicking physiological conditions). Include controls with competitive inhibitors (e.g., sitagliptin for DPP-4) to validate specificity. Data analysis should calculate KmK_m and VmaxV_{max} using Lineweaver-Burk plots .

Q. How should researchers ensure reproducibility in studies involving this compound?

  • Methodological Answer : Adhere to NIH guidelines for preclinical research (e.g., detailed reporting of buffer composition, temperature, and enzyme concentrations). Use internal standards (e.g., deuterated analogs) in LC-MS workflows to minimize analytical variability. Publish raw data and protocols in supplementary materials to enable replication .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported IC50_{50} values for this compound’s inhibition of DPP-4 across studies?

  • Methodological Answer : Conduct meta-analysis to identify variables (e.g., assay pH, substrate concentration, or enzyme source). Replicate experiments under standardized conditions, using recombinant human DPP-4 to eliminate interspecies variability. Apply error propagation models to quantify uncertainty in IC50_{50} calculations .

Q. How can in vivo models be optimized to evaluate this compound’s therapeutic potential for hypertension or Alzheimer’s disease?

  • Methodological Answer : Use transgenic rodent models (e.g., APP/PS1 mice for Alzheimer’s) with dose-response studies. Administer the tripeptide intravenously or via osmotic pumps for steady-state delivery. Measure biomarkers (e.g., plasma ACE activity or Aβ42_{42} levels) using ELISA. Include sham controls and power analyses to ensure statistical robustness .

Q. What computational approaches are suitable for probing this compound’s interaction with enzyme active sites?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of DPP-4 (PDB: 1N1M) or PCP. Validate predictions with mutagenesis studies (e.g., alanine scanning of catalytic residues). Compare binding free energies (MM-GBSA) to rank affinity across enzyme isoforms .

Data Analysis and Interpretation

Q. How should researchers address variability in metabolic stability assays of this compound?

  • Methodological Answer : Use pooled human liver microsomes (pHLM) with NADPH cofactors for in vitro stability tests. Normalize degradation rates to positive controls (e.g., verapamil). Apply ANOVA with post-hoc Tukey tests to assess inter-laboratory variability. Report coefficient of variation (CV) for transparency .

Q. What statistical frameworks are recommended for analyzing dose-dependent effects in cell-based studies?

  • Methodological Answer : Fit data to sigmoidal dose-response curves (Hill equation) using nonlinear regression. Calculate EC50_{50} and Hill coefficients with 95% confidence intervals. For multiplexed assays (e.g., cytokine profiling), apply false discovery rate (FDR) correction to mitigate type I errors .

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